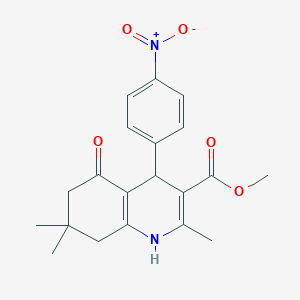

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic heteroaromatic compound belonging to the hexahydroquinoline family. Its structure features a fused bicyclic core with a ketone group at position 5, a 4-nitrophenyl substituent at position 4, and a methyl ester at position 3. The 2,7,7-trimethyl groups enhance steric bulk, influencing both molecular conformation and intermolecular interactions. This compound is synthesized via multicomponent reactions, typically involving dimedone, methyl acetoacetate, 4-nitrobenzaldehyde, and ammonium acetate under solvent-free or ethanol conditions . Its electron-withdrawing nitro group and ester functionality make it a candidate for studying reactivity, bioactivity, and crystallographic behavior.

Properties

Molecular Formula |

C20H22N2O5 |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C20H22N2O5/c1-11-16(19(24)27-4)17(12-5-7-13(8-6-12)22(25)26)18-14(21-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3 |

InChI Key |

RNEWXZZWHLZGDL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

The one-pot, four-component Hantzsch reaction in Triton X-100 aqueous micellar media offers a green chemistry approach. This method combines 4-nitrobenzaldehyde, dimedone (5,5-dimethylcyclohexane-1,3-dione), methyl acetoacetate, and ammonium acetate in water with 20 mol% Triton X-100, a nonionic surfactant. The micellar environment enhances reactant solubility and stabilizes intermediates, accelerating the reaction at room temperature.

The mechanism involves:

-

Knoevenagel condensation : 4-Nitrobenzaldehyde reacts with methyl acetoacetate to form an α,β-unsaturated ketone.

-

Michael addition : Dimedone attacks the α,β-unsaturated intermediate.

-

Cyclization and aromatization : Ammonia from ammonium acetate facilitates ring closure, yielding the hexahydroquinoline core.

Experimental Procedure

-

Reagents :

-

4-Nitrobenzaldehyde (10 mmol)

-

Dimedone (10 mmol)

-

Methyl acetoacetate (10 mmol)

-

Ammonium acetate (10 mmol)

-

Triton X-100 (20 mol%)

-

Water (2 mL)

-

-

Steps :

-

Mix all components in a round-bottom flask.

-

Stir vigorously at room temperature for 30 minutes (monitored by TLC).

-

Quench with crushed ice (70 g), filter the precipitate, and wash with water.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

-

-

Yield and Characterization :

-

MP : 248–250°C.

-

Spectroscopic Data :

Advantages

-

Eco-friendly : Avoids organic solvents and harsh conditions.

-

High efficiency : 30-minute reaction time with 98% yield.

-

Scalability : Suitable for gram-scale synthesis.

Conventional Ethanol Reflux Method

Reaction Setup and Optimization

A traditional approach involves refluxing 4-nitrobenzaldehyde, dimedone, methyl acetoacetate, and ammonium acetate in ethanol. This method, while less green, provides high reproducibility and crystallinity.

Limitations

-

Longer reaction time : 2–3 hours vs. 30 minutes for micellar method.

-

Solvent waste : Requires large ethanol volumes.

Comparative Analysis of Methods

The Triton X-100 method outperforms ethanol reflux in yield, time, and sustainability. However, the ethanol method avoids surfactants, simplifying purification.

Mechanistic Insights and Side Reactions

Both methods follow the Hantzsch reaction pathway, but side products differ:

-

Triton X-100 : Minimal byproducts due to micellar confinement.

-

Ethanol : Trace amounts of des-nitro analogs may form via nitro group reduction under prolonged heating.

Industrial and Pharmacological Relevance

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes saponification under alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.

Reaction Conditions :

-

Base : Aqueous NaOH or KOH

-

Solvent : Ethanol/water mixture

-

Temperature : Reflux (~80°C)

Key Data :

-

FT-IR Analysis : Ester carbonyl stretch at 1,699 cm⁻¹ (C=O) shifts to ~1,720 cm⁻¹ (carboxylic acid) post-hydrolysis .

-

1H NMR : Disappearance of the methoxy singlet (δ ~3.5 ppm) confirms ester cleavage .

Nitro Group Reduction

The 4-nitrophenyl substituent is reducible to an amine, enabling access to derivatives with enhanced biological activity.

Reaction Conditions :

-

Catalyst : Pd/C (hydrogenation) or Fe/HCl (Béchamp reduction)

-

Solvent : Ethanol or THF

-

Pressure/Temperature : 1 atm H₂, 25–60°C

Products :

-

Primary amine derivative with retained hexahydroquinoline core.

-

Biological Impact : Reduced nitro compounds show improved calcium-channel antagonism and antioxidant properties .

Structural Insight :

The nitro group’s orthogonal orientation to the quinoline ring (torsion angle ~90°) facilitates selective reduction without disrupting the fused cyclohexanone .

Nucleophilic Substitution at the Ester Group

The ester moiety participates in nucleophilic acyl substitution, enabling the introduction of diverse alkoxy or amino groups.

Reaction Pathways :

-

Alcoholysis : Methoxy group replaced by other alcohols (e.g., ethanol, benzyl alcohol).

-

Aminolysis : Reaction with amines yields amides.

Example :

| Reagent | Product | Key Data |

|---|---|---|

| Ethanol | Ethyl ester analog | IR: 1,683 cm⁻¹ (ester C=O) ; 1H NMR: δ 1.24 (t, J = 7.2 Hz, CH₂CH₃) |

Cyclization Reactions

Acidic or thermal conditions promote intramolecular cyclization, forming fused heterocycles.

Conditions :

-

Acid Catalyst : H₂SO₄ or polyphosphoric acid

-

Temperature : 100–120°C

Product :

-

Formation of pyrido[2,3-d]pyrimidinone derivatives via ketone-amide condensation.

Mechanistic Insight :

The planar 1,4-dihydropyridine ring and adjacent ketone group facilitate cyclization .

Hydrogenation of the Hexahydroquinoline Core

Catalytic hydrogenation saturates the quinoline ring, altering conformational dynamics.

Conditions :

-

Catalyst : Pd/C or Raney Ni

-

Solvent : Methanol or ethyl acetate

Outcome :

-

Conversion to decahydroquinoline derivatives.

-

Impact : Enhanced steric shielding alters biological target interactions .

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl group directs electrophiles to meta positions, though reactivity is limited due to electron-withdrawing effects.

Example Reaction :

-

Nitration : Further nitro group introduction is sterically hindered but feasible under strong nitrating agents (HNO₃/H₂SO₄).

Comparative Reaction Table

Structural and Mechanistic Insights

-

Conformational Influence : The flattened boat conformation of the 1,4-dihydropyridine ring and envelope-shaped cyclohexanone stabilize transition states during reactions .

-

Steric Effects : 2,7,7-Trimethyl groups hinder axial approaches, favoring equatorial reactivity in substitutions .

-

Electronic Effects : The nitro group’s electron-withdrawing nature deactivates the phenyl ring, directing EAS to meta positions .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that derivatives of hexahydroquinoline exhibit significant anticancer properties. Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been studied for its ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Material Science Applications

- Organic Photovoltaics :

- Polymer Composites :

Case Study 1: Anticancer Activity Assessment

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against human cancer cell lines. The results demonstrated that certain derivatives exhibited IC values in the low micromolar range against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

A research article highlighted the antimicrobial properties of this compound against multi-drug resistant strains of Staphylococcus aureus. The study utilized disk diffusion methods to assess inhibition zones and reported significant activity at concentrations lower than those required for conventional antibiotics .

Mechanism of Action

The mechanism of action of methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components . The compound may also inhibit certain enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The hexahydroquinoline scaffold is highly modular, with variations in ester groups (methyl vs. ethyl) and aryl substituents (e.g., phenyl, nitrophenyl, methoxyphenyl) significantly altering properties. Key comparisons include:

Table 1: Substituent-Driven Property Comparisons

- Polarity and Solubility: The nitro group in the target compound increases polarity compared to phenyl or methoxyphenyl analogs, reducing solubility in nonpolar solvents but enhancing crystallinity . Ethyl esters (e.g., in ) improve lipid solubility, which is critical for bioavailability in drug design .

- Thermal Stability : Nitro-substituted derivatives generally exhibit higher melting points due to stronger dipole-dipole interactions and hydrogen bonding, as observed in related methoxyphenyl analogs (melting point data inferred from crystallographic stability) .

Bioactivity and Pharmacological Potential

Key comparisons include:

- Antioxidant Activity: Methoxyphenyl derivatives (e.g., DL-Methyl 4-(4-methoxyphenyl)-...) show enhanced radical scavenging due to the electron-donating methoxy group, which stabilizes free radicals .

- Antimicrobial Potential: Ethyl ester analogs with phenyl groups (e.g., Ethyl 2,7,7-trimethyl-4-phenyl-...) exhibit moderate antibacterial activity against Staphylococcus aureus, attributed to increased lipophilicity facilitating cell membrane penetration .

Crystallographic and Conformational Analysis

Crystal structures of analogous compounds reveal substituent-dependent packing motifs:

- Hydrogen Bonding : The target compound’s nitro group participates in C–H···O interactions, forming chains or layers. In contrast, Ethyl 2,7,7-trimethyl-4-phenyl-... exhibits intermolecular C–H···O bonds between the ester carbonyl and adjacent methyl groups, creating a zigzag motif .

- Ring Puckering: Substituent bulk influences the hexahydroquinoline ring’s puckering. For example, 4-methoxyphenyl derivatives () adopt a boat conformation, while nitro-substituted analogs may exhibit flattened geometries due to steric repulsion .

Table 2: Crystallographic Parameters of Selected Analogs

Biological Activity

Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as the title compound) is a polyhydroquinoline derivative that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , characterized by a hexahydroquinoline core with a nitrophenyl substituent. The compound exhibits a complex three-dimensional structure that influences its biological interactions.

The biological activity of the title compound is primarily attributed to its ability to interact with various molecular targets:

- Calcium Channel Modulation : The compound has been shown to exhibit calcium modulatory properties, potentially acting as a calcium channel blocker. This mechanism is particularly relevant in cardiovascular therapies where modulation of calcium influx is critical for heart function .

- Antioxidant Activity : Research indicates that derivatives of this compound demonstrate significant antioxidant properties. For instance, studies using the DPPH radical scavenging model reported antioxidant activities ranging from 75% to 98% for various synthesized derivatives .

Biological Activities

The title compound has been investigated for several biological activities:

- Antibacterial Activity : In vitro studies have demonstrated that certain derivatives possess antibacterial properties against pathogens such as Escherichia coli and Bacillus subtilis. For example, specific derivatives showed effective growth inhibition against these microorganisms .

- Antitumor Activity : The compound's potential as an anticancer agent has been explored. Its structure allows it to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity Assessment

A study published in MDPI assessed the antioxidant activity of synthesized polyhydroquinoline derivatives using the DPPH radical scavenging method. Among the tested compounds, several exhibited high levels of antioxidant activity (up to 98%), indicating their potential utility in developing immune-boosting drugs .

Case Study: Antibacterial Efficacy

An investigation into the antibacterial properties highlighted that selected derivatives from the title compound exhibited significant inhibitory effects against E. coli and Bacillus subtilis. Among these derivatives, some showed comparable efficacy to standard antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how does the nitro substituent influence reaction optimization?

- Answer : The compound can be synthesized via multi-component reactions (MCRs) using dimedone, 4-nitrobenzaldehyde, methyl acetoacetate, and ammonium acetate. Catalysts like L-glutamine (ethanol medium) or cobalt salts (solvent-free conditions) are effective for analogous 1,4-dihydropyridines . However, the electron-withdrawing nitro group may slow condensation kinetics. Optimization steps include:

- Temperature : Elevated temperatures (80–100°C) to overcome reduced nucleophilicity of intermediates.

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., Y(OTf)₃) to enhance electrophilic activation of the nitro-substituted aldehyde.

- Solvent : Polar aprotic solvents (e.g., DMF) may improve solubility of nitroaromatic intermediates.

Post-synthesis, characterize purity via HPLC and confirm regiochemistry via ¹H/¹³C NMR (key signals: ester carbonyl at ~170 ppm, nitro group absence in aliphatic region) .

Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions are anticipated due to the nitro group?

- Answer : Single-crystal X-ray diffraction is critical. For analogous ethyl derivatives, triclinic systems (space group P1) with hydrogen-bonded chains (N–H···O and O–H···O) are common . The nitro group introduces additional dipole interactions and π-stacking potential with aromatic moieties. Key steps:

- Crystallization : Use slow evaporation in ethanol/water mixtures.

- Data Collection : Resolve potential disorder in the nitro group (O–N–O angles ~125°) and analyze packing diagrams for nitro-mediated C–H···O interactions.

- Validation : Compare experimental bond lengths (e.g., C14–O2 = ~1.21 Å in esters) with DFT-optimized geometries .

Advanced Research Questions

Q. How does the 4-nitrophenyl substituent modulate electronic properties and biological activity compared to phenyl or methoxyphenyl analogs?

- Answer : The nitro group increases electron deficiency, altering the compound’s redox potential and binding affinity. Computational studies (DFT, docking) predict:

- Electrostatic Effects : Enhanced electrophilicity at C4, influencing interactions with biological targets (e.g., calcium channels or bacterial enzymes).

- Biological Screening : Test antioxidant activity via DPPH/ABTS assays and compare with methoxyphenyl derivatives (IC₅₀ values). For antimicrobial activity, use MIC assays against S. aureus and E. coli, noting nitro’s role in disrupting bacterial membranes .

- SAR Analysis : Correlate Hammett σ values of substituents (nitro: σₚ = +1.27) with bioactivity trends .

Q. What strategies resolve contradictions in catalytic efficiency between L-glutamine and cobalt salts for synthesizing nitro-substituted 1,4-dihydropyridines?

- Answer : Contradictions arise from differing mechanistic pathways:

- L-Glutamine : Acts as a bifunctional catalyst (acid/base), favoring enamine formation in ethanol. Ideal for nitroaryl aldehydes due to polarity matching.

- Cobalt Salts : Promote one-pot cyclization via Lewis acid activation, efficient under solvent-free conditions but may require higher temperatures for nitro substrates.

Experimental Design : - Conduct kinetic studies (in situ FTIR) to compare enolization rates.

- Use DoE (Design of Experiments) to optimize catalyst loading (5–10 mol%) and solvent polarity (ET(30) scale) .

Methodological Guidance

Q. How to address spectral data discrepancies (e.g., NMR splitting patterns) caused by the nitro group’s magnetic anisotropy?

- Answer : The nitro group induces deshielding and splitting in adjacent protons:

- ¹H NMR : Expect downfield shifts for H-C4 (δ ~5.5–6.0 ppm) and coupling with nitro’s ortho-protons (J ≈ 2–3 Hz).

- ¹³C NMR : Nitro-substituted C4 resonates at δ ~140–145 ppm.

- Resolution : Use high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) to assign overlapping signals. Compare with computed chemical shifts (GIAO method) .

Q. What computational tools predict the compound’s reactivity in nucleophilic/electrophilic reactions?

- Answer : Leverage DFT (B3LYP/6-311++G**) to:

- Calculate Fukui indices (nucleophilic/electrophilic sites).

- Simulate transition states for ester hydrolysis or nitro reduction.

- Benchmark against experimental kinetics (e.g., Arrhenius plots for thermal decomposition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.